molecular formula C16H11F3O B3022025 2,2,2-Trifluoro-1-(9-anthryl)ethanol CAS No. 65487-67-4

2,2,2-Trifluoro-1-(9-anthryl)ethanol

Cat. No.: B3022025
CAS No.: 65487-67-4
M. Wt: 276.25 g/mol
InChI Key: ICZHJFWIOPYQCA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(9-anthryl)ethanol is an organic compound with the molecular formula C16H11F3O. It is characterized by the presence of a trifluoromethyl group attached to an anthracene moiety through an ethanol linkage. This compound is notable for its unique structural features, which impart distinct chemical and physical properties. It is commonly used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(9-anthryl)ethanol typically involves the reaction of 9-anthraldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{9-Anthraldehyde} + \text{Trifluoroethanol} \xrightarrow{\text{Catalyst}} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to yield various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products:

    Oxidation: Formation of 9-anthraldehyde derivatives.

    Reduction: Production of various alcohol derivatives.

    Substitution: Generation of substituted anthracene compounds.

Scientific Research Applications

2,2,2-Trifluoro-1-(9-anthryl)ethanol is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(9-anthryl)ethanol can be compared with other similar compounds such as:

  • 1-(9-Anthryl)-2,2,2-trifluoroethanol
  • α-(Trifluoromethyl)-9-anthracenemethanol

Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-anthracen-9-yl-2,2,2-trifluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZHJFWIOPYQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968284
Record name 1-(9-Anthryl)-2,2,2-trifluoroethanol
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Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65487-67-4, 53531-34-3, 60646-30-2, 60686-64-8
Record name 2,2,2-Trifluoro-1-(9-anthryl)ethanol
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Record name (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol
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Record name (S)-alpha-(Trifluoromethyl)anthracene-9-methanol
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Record name 2,2,2-Trifluoro-1-(9-anthryl)ethanol
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Record name 1-(9-Anthryl)-2,2,2-trifluoroethanol
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Record name α-(trifluoromethyl)anthracene-9-methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of TFAE?

A1: The molecular formula of TFAE is C16H11F3O, and its molecular weight is 292.25 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize TFAE?

A2: TFAE is routinely characterized using various spectroscopic techniques including 1H NMR, 13C NMR, FTIR, and mass spectrometry. Researchers often utilize the chiral solvating properties of TFAE in NMR studies to distinguish enantiomers of other chiral molecules. [, ]

Q3: What unique structural feature contributes to TFAE's ability to form hydrogen bonds?

A3: X-ray crystallography studies revealed that TFAE forms a strong intermolecular hydrogen bond between its hydroxyl group and the π-face of one of the anthracene rings. This interaction is attributed to stereoelectronic assistance from the hydroxyl group, as indicated by molecular electrostatic potential calculations. [, ]

Q4: Why is TFAE considered a powerful chiral solvating agent in NMR spectroscopy?

A4: TFAE's chiral nature enables it to differentiate between enantiomers of other chiral compounds in NMR experiments. When added to a solution of a racemic mixture, TFAE forms diastereomeric complexes with each enantiomer, leading to distinct chemical shifts in their NMR spectra. This property makes TFAE a valuable tool for determining enantiomeric purity and absolute configuration. [, , , , ]

Q5: Has TFAE been used to study specific drug molecules?

A5: Yes, TFAE has been successfully employed to analyze the enantiomeric composition of various drugs, including mexiletine (a cardiac antiarrhythmic), methamphetamine, ephedrine, pseudoephedrine, the anesthetic prilocaine, and the antifungal agent pisolithin B. [, , , , ]

Q6: Beyond NMR, how else is TFAE utilized in chiral separations?

A6: TFAE serves as a key component in chiral stationary phases for high-performance liquid chromatography (HPLC), facilitating the separation of enantiomers based on differential interactions. [, , , , , ]

Q7: What other applications benefit from TFAE's chirality?

A7: Researchers have exploited TFAE in the development of enantioselective, chirally templated sol-gel thin films that exhibit chiral discrimination. These films have potential applications in areas like chiral separations and asymmetric catalysis. [, ]

Q8: Is there a version of TFAE that eliminates background signals in NMR?

A8: Yes, researchers have synthesized perdeuterio-2,2,2-trifluoro-1-(9-anthryl)ethanol, a version of TFAE where all hydrogens are replaced with deuterium. This modification eliminates the compound's 1H NMR signals, allowing for clearer observation of the analyte's spectrum. [, ]

Q9: Are there any limitations to using TFAE as a chiral selector?

A9: While effective for many compounds, TFAE may not be universally applicable for all chiral separations. Its performance can be influenced by factors like analyte structure and mobile phase composition. [, ]

Q10: How has computational chemistry contributed to understanding TFAE's properties?

A10: Computational studies, such as molecular mechanics calculations and molecular modeling using methods like PM3, have provided insights into TFAE's conformational preferences, hydrogen bonding abilities, and potential mechanisms of chiral recognition. [, , ]

Q11: Have any studies explored the structure-activity relationship (SAR) of TFAE derivatives?

A11: Yes, researchers have synthesized and evaluated the chiral solvating abilities of various TFAE derivatives with different halogen substitutions. These studies aim to understand how structural modifications impact the compound's chiral recognition properties and effectiveness as a chiral solvating agent. []

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